molecular formula C16H16N2O3S B7832238 1-(2,4-DIHYDROXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE

1-(2,4-DIHYDROXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B7832238
M. Wt: 316.4 g/mol
InChI Key: DECNTOGOKBDXPC-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dihydroxyphenyl group with a cyclopenta[d]pyrimidinyl thioether moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Dihydroxyphenyl Intermediate: The starting material, 2,4-dihydroxybenzaldehyde, undergoes a series of reactions, including protection of hydroxyl groups, formylation, and subsequent deprotection to yield the dihydroxyphenyl intermediate.

    Synthesis of the Cyclopenta[d]pyrimidinyl Intermediate: The cyclopenta[d]pyrimidinyl intermediate is synthesized from appropriate precursors through cyclization reactions involving amines and aldehydes.

    Thioether Formation: The final step involves the coupling of the dihydroxyphenyl intermediate with the cyclopenta[d]pyrimidinyl intermediate using a thiol reagent under specific conditions to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), electrophiles (sulfonyl chlorides).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-thioethanone
  • 2-(2,4-Dihydroxyphenyl)-1-thioethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(cyclopenta[d]pyrimidin-4-yl)ethanone

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-17-13-4-2-3-11(13)16(18-9)22-8-15(21)12-6-5-10(19)7-14(12)20/h5-7,19-20H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECNTOGOKBDXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)SCC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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